molecular formula C19H30O3 B14635626 Dodecanoic acid, 4-methoxyphenyl ester CAS No. 55250-82-3

Dodecanoic acid, 4-methoxyphenyl ester

Cat. No.: B14635626
CAS No.: 55250-82-3
M. Wt: 306.4 g/mol
InChI Key: UOHXNBCEJNQXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 4-methoxyphenyl ester typically involves the esterification of dodecanoic acid with 4-methoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts in these reactors can also improve the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Hydrolysis: Dodecanoic acid and 4-methoxyphenol.

    Reduction: 4-methoxyphenylmethanol and dodecanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dodecanoic acid, 4-methoxyphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which dodecanoic acid, 4-methoxyphenyl ester exerts its effects is primarily through its interaction with microbial cell membranes. The ester disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. This mechanism is similar to that of other fatty acid esters, which are known to have antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanoic acid, 4-methoxyphenyl ester is unique due to the presence of the 4-methoxyphenyl group, which enhances its antimicrobial activity compared to other dodecanoic acid esters. This makes it a valuable compound for research and industrial applications where antimicrobial properties are desired .

Properties

CAS No.

55250-82-3

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(4-methoxyphenyl) dodecanoate

InChI

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-12-19(20)22-18-15-13-17(21-2)14-16-18/h13-16H,3-12H2,1-2H3

InChI Key

UOHXNBCEJNQXQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.